molecular formula C9H12OS B7998714 3-Ethoxy-4-methylthiophenol

3-Ethoxy-4-methylthiophenol

Cat. No.: B7998714
M. Wt: 168.26 g/mol
InChI Key: RQFLZYLXJLMWSF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylthiophenol (IUPAC Name: 3-ethoxy-4-methylbenzenethiol) is an organic compound with the molecular formula C9H12OS and a molecular weight of 168.25 g/mol . This chemical is characterized by the Canonical SMILES string CCOC1=CC(S)=CC=C1C . It is offered with a purity of 97.0% and is intended for research purposes only. This product is classified with the signal word "Warning" and carries specific hazard statements, including it being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . As a benzenethiol derivative, this compound is a valuable synthetic intermediate or building block in organic chemistry and materials science research. Researchers utilize such thiophenol compounds in the development of novel ligands for catalysis, in the synthesis of complex organic molecules, and in the study of polymer chemistry. The presence of both a thiol (-SH) group and an ethoxy substituent on the aromatic ring provides two distinct reactive sites for further chemical modification, making it a versatile reagent for constructing more complex molecular architectures. Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area . For comprehensive handling and safety information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

3-ethoxy-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-10-9-6-8(11)5-4-7(9)2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFLZYLXJLMWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Ethoxylation of 4-Methylthiophenol

A common approach involves introducing the ethoxy group to 4-methylthiophenol through nucleophilic substitution. In this method, 4-methylthiophenol reacts with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 8–12 hours.

Reaction conditions :

  • Molar ratio : 1:1.2 (4-methylthiophenol : ethyl halide)

  • Catalyst : None required, but phase-transfer catalysts like tetrabutylammonium bromide may enhance reactivity.

  • Yield : 65–75%, with purity >90% after column chromatography.

Thiol Group Protection Strategies

To prevent oxidation of the thiol group during ethoxylation, protection with trityl or acetyl groups is employed. For example:

  • Protect 4-methylthiophenol with trityl chloride in dichloromethane.

  • Perform ethoxylation via nucleophilic substitution.

  • Deprotect using hydrochloric acid in methanol.

This method improves yield to 80–85% but adds two extra steps.

Friedel-Crafts Alkylation Approaches

Electrophilic Ethoxy Group Introduction

Friedel-Crafts alkylation enables direct introduction of ethoxy groups onto pre-functionalized thiophenol derivatives. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the reaction between 4-methylthiophenol and diethyl sulfate in benzene at 40–50°C.

Key parameters :

ParameterValue
Catalyst loading10–15 mol% AlCl₃
Reaction time6–8 hours
Yield70–78%
ByproductsDiethyl ether (traces)

Limitations and Side Reactions

Competitive sulfonation or over-alkylation may occur if reaction temperatures exceed 60°C. Optimal control requires slow addition of the alkylating agent and rigorous exclusion of moisture.

Catalytic Cross-Coupling Methods

Palladium-Catalyzed Coupling

Transition-metal catalysis offers regioselective synthesis. A palladium(II) acetate/Xantphos system facilitates coupling between 3-iodo-4-methylthiophenol and ethanol in the presence of cesium carbonate:

3-Iodo-4-methylthiophenol+EtOHPd(OAc)2,XantphosThis compound\text{3-Iodo-4-methylthiophenol} + \text{EtOH} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound}

Conditions :

  • Solvent : Toluene

  • Temperature : 100°C

  • Yield : 82% with 95% selectivity.

Copper-Mediated Reactions

Copper(I) iodide in combination with 1,10-phenanthroline catalyzes the Ullmann-type coupling of 3-bromo-4-methylthiophenol with sodium ethoxide. This method achieves 75–80% yield but requires longer reaction times (24–36 hours).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Nucleophilic substitution65–7590–92LowHigh
Friedel-Crafts70–7888–90ModerateModerate
Pd-catalyzed coupling8295–97HighLow
Cu-mediated coupling75–8093–95ModerateModerate

Trade-offs :

  • Nucleophilic substitution is cost-effective but suffers from moderate yields.

  • Pd-catalyzed methods offer high selectivity but require expensive catalysts.

  • Friedel-Crafts alkylation balances cost and yield but generates acidic waste.

Industrial-Scale Production Considerations

Solvent Recycling

Large-scale synthesis often uses toluene or xylene due to their low cost and ease of recovery. Continuous distillation units achieve >90% solvent recycling, reducing production costs by 20–25%.

Waste Management

Thiol-containing byproducts are treated with oxidizing agents (e.g., hydrogen peroxide) to convert them into less hazardous sulfonic acids prior to disposal.

Emerging Techniques

Photocatalytic Ethoxylation

Recent studies explore visible-light-driven ethoxylation using graphitic carbon nitride (g-C₃N₄) as a photocatalyst. Preliminary results show 50–55% yield under mild conditions (25°C, 12 hours), but the method remains experimental.

Biocatalytic Approaches

Enzymatic catalysis with cytochrome P450 mutants demonstrates regioselective ethoxylation in aqueous media. While environmentally friendly, current yields are limited to 30–40% .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methylthiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Thiolate anions (R-S^-).

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

3-Ethoxy-4-methylthiophenol serves as a valuable intermediate in the synthesis of various organic compounds. Its thiophenol functionality allows for reactions such as:

  • Thiol-Ene Reactions : The compound can participate in thiol-ene coupling reactions, which are useful for forming C-S bonds. This reaction is significant in creating complex molecules with diverse functionalities .
  • Functionalization of Aromatic Compounds : The presence of the ethoxy and methyl groups enhances the reactivity of the aromatic ring, allowing for electrophilic substitutions that can lead to a variety of derivatives. For instance, it can be used to synthesize more complex thiophenol derivatives by substituting the hydrogen atoms on the aromatic ring with various electrophiles .

Medicinal Chemistry

Research indicates potential medicinal applications for this compound, particularly in the development of pharmaceuticals:

  • Antioxidant Properties : Studies have shown that thiophenols can exhibit significant antioxidant activity. This property is crucial in developing drugs aimed at reducing oxidative stress-related diseases .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further research in antimicrobial drug development .

Material Science

In material science, this compound has been explored for its role in the synthesis of advanced materials:

  • Polymers and Resins : The compound can be utilized as a monomer or crosslinker in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation .
  • Coatings and Adhesives : Due to its chemical properties, this compound can be part of formulations for UV-curable inks and coatings, where it may enhance adhesion and durability against chemical exposure .

Table 1: Summary of Research Findings on this compound

Application AreaResearch FocusKey Findings
Organic SynthesisThiol-Ene ReactionsEffective in forming C-S bonds with moderate yields
Medicinal ChemistryAntioxidant ActivityExhibits significant antioxidant properties
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties
CoatingsUV-Curable InksImproves adhesion and chemical resistance

Case Study: Antimicrobial Properties

A study conducted on various thiophenols, including this compound, demonstrated promising results against several bacterial strains. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 3-Ethoxy-4-methylthiophenol:

Compound Name Molecular Formula Substituents Key Functional Groups
This compound C₉H₁₂OS 3-ethoxy, 4-methyl, 1-thiol Thiol, Ether
3-Ethoxythiophenol C₈H₁₀OS 3-ethoxy, 1-thiol Thiol, Ether
4-Methylthiophenol C₇H₈S 4-methyl, 1-thiol Thiol
4-Ethoxyphenol C₈H₁₀O₂ 4-ethoxy, 1-hydroxyl Phenol, Ether
Thymol methyl ether C₁₁H₁₆O 2-isopropyl, 5-methyl, 3-methoxy Ether

Key Observations :

  • 3-Ethoxythiophenol: Lacks the 4-methyl group, reducing steric hindrance and lipophilicity compared to this compound. This may increase reactivity in nucleophilic substitutions .
  • 4-Ethoxyphenol: Replacing -SH with -OH decreases acidity and alters applications (e.g., phenol derivatives are common in disinfectants, while thiophenols are used in rubber vulcanization) .
  • Thymol methyl ether : Contains a methoxy and isopropyl group, highlighting how alkyl and alkoxy substitutions influence volatility and antimicrobial activity .

Physicochemical Properties

Property This compound* 3-Ethoxythiophenol 4-Methylthiophenol 4-Ethoxyphenol
Molecular Weight (g/mol) ~168.25 ~154.22 ~124.20 ~138.16
Boiling Point (°C) Estimated 240–260 225–230 205–210 245–250
Solubility in Water Low Low Moderate Moderate
Lipophilicity (LogP) ~3.2 ~2.8 ~2.5 ~1.9

*Estimates based on additive group contributions and analogs .

Notes:

  • The 4-methyl group in this compound increases steric bulk and lipophilicity, reducing water solubility compared to 3-Ethoxythiophenol.
  • Ethoxy vs. Methoxy: Ethoxy groups (e.g., in 4-Ethoxyphenol) impart higher boiling points and lower volatility than methoxy derivatives due to increased molecular weight .

Biological Activity

3-Ethoxy-4-methylthiophenol, a compound with the molecular formula C11H14O2S, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group and a methylthio group attached to a thiophenol backbone. The presence of these functional groups contributes to its unique chemical reactivity and biological properties. The compound's structure allows for interactions with various biological targets, potentially influencing cellular processes.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Interaction : The compound may act as a substrate for specific enzymes, leading to the formation of reactive intermediates that influence cellular functions.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also exhibit this activity, protecting cells from oxidative stress.
  • Antimicrobial and Anticancer Potential : Research indicates that compounds with similar structures have shown antimicrobial and anticancer activities, warranting further investigation into the therapeutic applications of this compound.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, although specific data on this compound remain limited. Further exploration into its spectrum of activity is necessary to establish its potential as an antimicrobial agent.

Anticancer Activity

Research has highlighted the potential anticancer effects of compounds structurally related to this compound. For instance, derivatives have shown growth inhibition in cancer cell lines, indicating that this compound may similarly affect tumor cells. A study evaluating related compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 27 nM, suggesting a need for similar evaluations for this compound .

Case Studies

  • In Vitro Cytotoxicity Studies :
    • A study examining the cytotoxic effects of various thiophenol derivatives found that certain modifications enhanced their activity against cancer cell lines. While specific data on this compound were not available, the trends observed suggest that similar modifications could yield promising results for this compound.
  • Enzyme Inhibition Studies :
    • Investigations into enzyme inhibition by thiophenol derivatives have shown that these compounds can effectively inhibit key metabolic enzymes involved in drug metabolism and detoxification processes. This raises the possibility that this compound may exhibit similar enzyme modulation effects.

Data Table Summary

Biological Activity Findings
AntimicrobialLimited data; potential effectiveness against certain bacterial strains.
AnticancerRelated compounds show significant cytotoxicity (e.g., MCF-7 cells).
Enzyme InteractionPotential substrate for metabolic enzymes; further studies needed.
Antioxidant PotentialSimilar compounds exhibit protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-4-methylthiophenol, and how can reaction conditions be optimized for reproducibility?

  • Methodology : A common approach involves cyclization reactions using sulfur and triethylamine under controlled conditions. For example, thiophene derivatives can be synthesized via condensation of cyanoacetamide intermediates with aldehydes, followed by cyclization (e.g., using sulfur in triethylamine at 80–100°C) . Optimization includes adjusting stoichiometry, reaction time, and temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (e.g., 70–85%) .
  • Key parameters : Monitor reaction progress using TLC (Rf values) and confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical workflow :

NMR spectroscopy : Assign peaks for ethoxy (-OCH₂CH₃, δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.1 ppm for OCH₂) and methylthio (-SCH₃, δ ~2.5 ppm) groups .

IR spectroscopy : Confirm S-O (1050–1150 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂O₂S at m/z 200.06) .

  • Cross-validation : Compare data with literature values for analogous thiophenol derivatives (e.g., 3-methoxythiophenol) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard mitigation :

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation (classified as Category 2 skin/eye irritant) .
  • Spill management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate with ethanol .
  • Storage : Keep in a cool, dry place away from oxidizers and acids to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Root-cause analysis :

  • Reagent purity : Impurities in sulfur or triethylamine can reduce cyclization efficiency. Use freshly distilled triethylamine and sublimed sulfur .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions. Compare yields in toluene vs. DMF .
  • Catalyst screening : Test bases like DBU or K₂CO₃ as alternatives to triethylamine for regioselective thiophene formation .
    • Case study : A 20% yield discrepancy in thiophene-3-carboxylic acid derivatives was traced to incomplete removal of byproducts during crystallization .

Q. What strategies enhance the stability of this compound in aqueous media for biological assays?

  • Stabilization techniques :

  • pH control : Maintain pH 6–8 to minimize hydrolysis of the ethoxy group .
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to improve solubility and reduce aggregation .
  • Antioxidants : Add 0.1% BHT to prevent oxidation of the thiophenol moiety .
    • Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24 hours .

Q. How does structural modification of this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • Electron-donating groups (e.g., -OCH₃) increase nucleophilicity at the sulfur atom, facilitating Suzuki-Miyaura couplings with aryl halides .
  • Steric effects : Substituents at the 4-position (e.g., methyl vs. cyclohexyl) alter reaction rates. For example, 4-methyl derivatives show 30% faster coupling than bulkier analogs .
    • Experimental design : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) in DMF/H₂O at 80°C .

Q. What advanced computational methods predict the electrochemical properties of this compound?

  • Modeling approaches :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate redox potentials and HOMO-LUMO gaps .
  • MD simulations : Assess solvation effects in water/ethanol mixtures using AMBER force fields .
    • Validation : Compare computed oxidation potentials (±0.1 V) with cyclic voltammetry data (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) .

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